molecular formula C15H15Cl2NO2S B2845828 5-chloro-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-carboxamide CAS No. 1788784-24-6

5-chloro-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-carboxamide

Cat. No.: B2845828
CAS No.: 1788784-24-6
M. Wt: 344.25
InChI Key: HBBZORWYWUSSHV-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides. This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and a carboxamide group. The compound also contains chloro and methoxy substituents, which contribute to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of 5-chloro-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-carboxamide is Coagulation Factor X (FXa) . FXa is a coagulation enzyme that plays a crucial role in the blood clotting process. It is a promising target for the development of anticoagulants .

Mode of Action

The compound interacts with FXa in a specific manner. The neutral ligand chlorothiophene in the compound interacts with the S1 subsite of FXa . This interaction is critical for the compound’s high affinity and potency .

Result of Action

The inhibition of FXa by the compound leads to a decrease in thrombin formation, thereby reducing blood clot formation. This makes the compound a potential therapeutic agent for the prevention and treatment of thromboembolic diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbonyl compound and a nitrile.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiophene derivative with an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Substitution Reactions: The chloro and methoxy groups can be introduced through substitution reactions using appropriate reagents such as thionyl chloride for chlorination and dimethyl sulfate for methylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions and the use of automated reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The chloro substituents can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(3-(5-chlorothiophene-2-carboxamido)-2-hydroxypropyl)-N-(4-(3-oxomorpholino)phenyl)thiophene-2-carboxamide
  • 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides

Uniqueness

5-chloro-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-carboxamide is unique due to its specific combination of chloro and methoxy substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications.

Properties

IUPAC Name

5-chloro-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO2S/c1-15(20-2,10-4-3-5-11(16)8-10)9-18-14(19)12-6-7-13(17)21-12/h3-8H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBZORWYWUSSHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(S1)Cl)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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